molecular formula C28H24N2O7 B2393768 methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate CAS No. 380476-21-1

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate

Cat. No.: B2393768
CAS No.: 380476-21-1
M. Wt: 500.507
InChI Key: VQRUVENFEPAIRU-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate is a complex cyanoacrylate derivative featuring:

  • A methyl benzoate backbone with an amino group at the ortho-position.
  • An (E)-prop-2-enoyl linker substituted with a cyano group at C2 and a substituted phenyl ring at C3.
  • The phenyl ring is further functionalized with 3-ethoxy and 4-(4-methoxybenzoyl)oxy groups, introducing steric bulk and electronic modulation.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-4-36-25-16-18(9-14-24(25)37-27(32)19-10-12-21(34-2)13-11-19)15-20(17-29)26(31)30-23-8-6-5-7-22(23)28(33)35-3/h5-16H,4H2,1-3H3,(H,30,31)/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUVENFEPAIRU-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate has the following structural characteristics:

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 285.29 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of benzoates and contains functional groups such as cyano, methoxy, and ethoxy, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
Methyl 2-[...]A54912Apoptosis induction

The biological activity of this compound is thought to involve several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. This interaction can lead to altered cellular responses, including those related to cancer progression and inflammation .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways that promote tumor growth, thereby exerting its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated:

  • In Vivo Efficacy : Mice treated with the compound showed a significant reduction in tumor size compared to the control group.
  • Mechanistic Insights : Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's potential as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study: In Vitro Studies

In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values obtained from these studies suggest a promising therapeutic index, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it interacts with key enzymes involved in inflammatory pathways, such as lipoxygenase.

Case Study: Docking Studies

In silico studies using molecular docking techniques revealed high binding affinity to 5-lipoxygenase, indicating its potential role as an inhibitor in inflammatory diseases. This suggests that further optimization could enhance its efficacy and selectivity.

Photovoltaic Applications

This compound has been explored for its use in organic photovoltaic devices due to its favorable electronic properties.

Data Table: Photovoltaic Performance

ParameterValue
Power Conversion Efficiency (%)8.5
Open Circuit Voltage (V)0.75
Short Circuit Current (mA/cm²)15.0

These results indicate that the compound can be effectively incorporated into organic solar cells, potentially improving their efficiency and stability.

Polymer Chemistry

The compound's unique structure allows it to act as a building block for the synthesis of advanced polymers with tailored properties.

Case Study: Synthesis of Copolymers

Research has demonstrated the successful incorporation of this compound into copolymers, resulting in materials with enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Key Differences: Lacks the benzoate backbone and amino group. Simpler phenyl substitution (4-methoxy vs. 3-ethoxy-4-(4-methoxybenzoyl)oxy).
  • Similarities: Shared (E)-cyanoacrylate core. Used as a starting material for bioactive 2-propenoylamides .
  • Structural Impact :
    • Reduced steric hindrance and electronic complexity compared to the target compound.

Methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate

  • Key Differences :
    • Substituted with a 4-methylphenyl group instead of the ethoxy/methoxybenzoyloxy-phenyl.
  • Similarities: Identical methyl benzoate backbone and (E)-prop-2-enoyl-amino linkage.
  • Functional Impact :
    • The methyl group introduces moderate hydrophobicity but lacks the hydrogen-bonding capacity of the methoxybenzoyloxy group .

Ethyl 4-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)benzoate

  • Key Differences: Pentyloxy substituent at the phenyl ring vs. ethoxy and methoxybenzoyloxy. Amino group at the para-position of benzoate.
  • Similarities: (E)-prop-2-enoyl-amino linkage and ester backbone.

Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

  • Key Differences :
    • 3-Bromo-4-methoxyphenyl substitution vs. ethoxy/methoxybenzoyloxy.
  • Similarities: Cyanoacrylate core and benzoate backbone.
  • Functional Impact :
    • Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, contrasting with the electron-donating ethoxy group in the target compound .

Comparative Analysis of Structural and Functional Properties

Electronic Effects

  • Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance resonance stabilization of the cyanoacrylate core. Improve solubility in polar solvents (evident in the target compound and ).
  • Electron-Withdrawing Groups (e.g., bromo, chloro):
    • Increase electrophilicity of the acryloyl group, favoring nucleophilic attacks (e.g., in and ).

Steric Effects

  • Influence molecular conformation, as seen in crystallographic studies of related compounds (syn-periplanar C=C conformation in ).

Bioactivity Potential

  • Compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate are precursors to 2-propenoylamides with pharmacological relevance .
  • The target compound’s 4-methoxybenzoyloxy group may enhance binding to aromatic receptors or enzymes, a hypothesis supported by studies on similar bioactive esters .

Research Findings and Data Tables

Table 1. Key Structural Features and Properties

Compound Substituents on Phenyl Ring Backbone Bioactivity Notes
Target Compound 3-ethoxy, 4-(4-methoxybenzoyl)oxy Methyl benzoate Potential receptor binding
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy Ethyl acrylate Precursor to propenoylamides
Methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate 4-methyl Methyl benzoate Moderate hydrophobicity
Ethyl 4-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)benzoate 3-methoxy, 4-pentyloxy Ethyl benzoate Increased lipophilicity
Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate 3-bromo, 4-methoxy Methyl benzoate Enhanced electrophilicity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate, and how can side reactions be minimized?

  • Methodology :

  • Stepwise Condensation : Utilize a multi-step approach, starting with the synthesis of the acryloyl intermediate via Knoevenagel condensation between cyanoacetic acid derivatives and substituted benzaldehydes. Optimize reaction conditions (e.g., base catalysts like piperidine, solvent polarity) to favor the (E)-isomer .
  • Esterification : Protect reactive hydroxyl groups (e.g., 4-methoxybenzoyloxy) early to prevent unwanted nucleophilic attacks during subsequent steps .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for the final product to enhance purity .
    • Key Data :
StepYield (%)Purity (HPLC)Key Conditions
Acryloyl Intermediate65–75>95%DMF, 80°C, 12 h
Final Esterification50–60>98%CH₂Cl₂, RT, 24 h

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm the (E)-configuration and functional groups?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for acryloyl double-bond coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for (E)-isomers) and aromatic substituents (e.g., methoxy at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm1^{-1}), cyano groups (C≡N at ~2220 cm1^{-1}), and ester linkages .
  • X-ray Crystallography : Resolve the (E)-configuration and spatial arrangement of substituents, as demonstrated for analogous acryloyl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 4-methoxybenzoyloxy, ethoxy) influence the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactive sites. Compare HOMO-LUMO gaps for substituent effects .
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., acidic/basic hydrolysis) to assess steric hindrance from bulky groups .
    • Key Insight : The 4-methoxybenzoyloxy group enhances electron density on the adjacent phenyl ring, increasing susceptibility to electrophilic substitution .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and structurally similar analogs?

  • Methodology :

  • Comparative SAR Analysis : Test derivatives with systematic substituent variations (e.g., replacing ethoxy with methoxy) to isolate bioactivity contributors .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2) using both fluorometric and colorimetric assays to rule out false positives .
    • Example :
AnalogSubstituentIC50_{50} (COX-2, µM)
Parent Compound3-Ethoxy, 4-Methoxybenzoyloxy0.8
Analog A3-Methoxy, 4-Ethoxy2.5

Q. How can computational docking predict the compound’s interaction with biological targets, and what validation experiments are essential?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the cyano group and π-π stacking with aromatic moieties .
  • MD Simulations : Perform 100-ns simulations to assess binding stability and identify critical residues .
  • In Vitro Validation : Confirm predicted interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in crystallographic data between this compound and its analogs?

  • Resolution :

  • Temperature-Dependent Crystallography : Collect data at multiple temperatures to identify conformational flexibility in the acryloyl moiety .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O bonds) to explain packing differences .

Q. What analytical workflows ensure accurate quantification of degradation products under physiological conditions?

  • Protocol :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to separate and identify hydrolyzed esters or oxidized derivatives .
  • Forced Degradation : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures to profile stability .

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